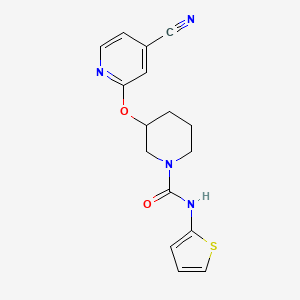

3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

CAS No.: 2034432-60-3

Cat. No.: VC4877689

Molecular Formula: C16H16N4O2S

Molecular Weight: 328.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034432-60-3 |

|---|---|

| Molecular Formula | C16H16N4O2S |

| Molecular Weight | 328.39 |

| IUPAC Name | 3-(4-cyanopyridin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |

| Standard InChI | InChI=1S/C16H16N4O2S/c17-10-12-5-6-18-14(9-12)22-13-3-1-7-20(11-13)16(21)19-15-4-2-8-23-15/h2,4-6,8-9,13H,1,3,7,11H2,(H,19,21) |

| Standard InChI Key | SMOJBPGOEINXBD-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=CC(=C3)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine backbone substituted at the 1-position with a carboxamide group linked to a thiophen-2-yl moiety. At the 3-position, an ether bond connects the piperidine ring to a 4-cyanopyridin-2-yl group. This arrangement introduces both electron-deficient (cyanopyridine) and electron-rich (thiophene) aromatic systems, which may influence its electronic properties and intermolecular interactions .

The cyanopyridine group enhances polarity, while the thiophene and piperidine components contribute to hydrophobic interactions. These features suggest moderate solubility in polar aprotic solvents, though exact measurements remain unreported .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis likely follows multi-step protocols similar to those used for related piperidine carboxamides :

-

Piperidine Functionalization:

-

Carboxamide Formation:

-

Purification and Characterization:

Challenges in Synthesis

Steric hindrance from the 3- and 1-position substituents may complicate ring functionalization, necessitating optimized reaction temperatures (70–100°C) and prolonged reaction times (12–24 hrs) .

Biological Activity and Mechanism

Predicted Target Engagement

Based on structural analogs, the compound may exhibit activity against:

-

Kinase Enzymes:

-

GPCRs (G-Protein Coupled Receptors):

-

Microbial Targets:

-

Piperidine carboxamides demonstrate antibacterial effects against Gram-positive pathogens.

-

In Silico ADMET Profiling

Computational models using tools like SwissADME predict:

| Parameter | Prediction |

|---|---|

| BBB Permeability | Low (logBB < -1) |

| CYP450 3A4 Inhibition | Moderate (IC₅₀ ~5 µM) |

| hERG Cardiotoxicity | Low risk |

These profiles suggest suitability for central nervous system (CNS)-sparing applications but warrant experimental validation .

Comparative Analysis with Structural Analogs

Activity Trends

Modifications to the piperidine-carboxamide scaffold significantly alter bioactivity:

The thiophene-carboxamide linkage in 3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may balance target affinity and solubility better than bulkier substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume